molecular formula C15H19NO2 B13942682 alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol

alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol

Cat. No.: B13942682
M. Wt: 245.32 g/mol
InChI Key: PGWDQDQQJYYGOD-UHFFFAOYSA-N
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Description

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol is an organic compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(dimethylamino)-1-(7-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C15H19NO2/c1-16(2)10-15(17)13-6-4-5-11-7-8-12(18-3)9-14(11)13/h4-9,15,17H,10H2,1-3H3

InChI Key

PGWDQDQQJYYGOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC2=C1C=C(C=C2)OC)O

Origin of Product

United States

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